2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride is a bicyclic heteroaromatic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core substituted with methyl groups at the 5- and 7-positions. The methanamine moiety at the 3-position is protonated as a dihydrochloride salt, enhancing its solubility in aqueous systems.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-5-17(24)6-4-16)22(27-23)31-15-20(29)25-18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJSZIFNHSWOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.52 g/mol. The compound features a complex spirocyclic structure which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Spirocyclic Core : Utilizing precursors such as 4-fluorophenyl derivatives and thiol reagents.
- Acetylation : The introduction of the acetamide group via acylation reactions.
- Purification : Employing chromatographic techniques to isolate the desired product with high purity.
Anticancer Potential
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, a related triazaspiro compound demonstrated selective cytotoxicity against various cancer cell lines (e.g., Mia PaCa-2, PANC-1) by inhibiting critical pathways involved in cell proliferation and survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer metabolism or DNA repair.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound may alter signaling cascades that are crucial for tumor growth and metastasis.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride with structurally related triazolopyrimidine and triazolopyridine derivatives. Key differentiating factors include the heterocyclic core, substituent positions, and functional groups.
Notes:
- Core Heterocycle : Pyrimidine-based compounds (e.g., the target compound) exhibit greater electron deficiency compared to pyridine analogs, influencing their reactivity and binding to biological targets .
- Substituent Effects : Methyl groups (5,7-positions) on the pyrimidine ring provide steric bulk and moderate electron-donating effects, while trifluoromethyl groups enhance lipophilicity .
- Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for pharmacological applications .
Research Findings and Implications
Structural Activity Relationships (SAR): The 5,7-dimethyl substitution on the pyrimidine core distinguishes the target compound from analogs like 6-methyl-pyridine derivatives. This substitution may optimize interactions with hydrophobic pockets in enzymes or receptors .
Pyridine-based triazolo compounds (e.g., trifluoromethyl derivatives) are often explored as kinase inhibitors or antimicrobial agents due to their balanced solubility and stability .
Synthetic Challenges: The fusion position of the triazole ring ([4,3-a] vs. [1,5-a]) impacts synthetic accessibility. [1,5-a] isomers are more commonly reported, making the target compound’s [4,3-a] fusion a point of novelty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
